(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate
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Overview
Description
(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde.
Reduction: The corresponding alcohol.
Substitution: The free amine.
Scientific Research Applications
(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-benzylpyrrolidine-2-carboxylate: Lacks the Boc protecting group.
(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine: Lacks the carboxylate group.
Uniqueness
The presence of both the benzyl group and the Boc protecting group in (2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate makes it unique, providing specific reactivity and stability that can be advantageous in various synthetic applications.
Properties
Molecular Formula |
C17H22NO4- |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(10-14(18)15(19)20)9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/p-1/t13-,14+/m0/s1 |
InChI Key |
JPNHKKRLLDYCIZ-UONOGXRCSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)[O-])CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])CC2=CC=CC=C2 |
Origin of Product |
United States |
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